molecular formula C2H2BrN3S B2484491 4-Bromothiadiazol-5-amine CAS No. 2551118-41-1

4-Bromothiadiazol-5-amine

Cat. No.: B2484491
CAS No.: 2551118-41-1
M. Wt: 180.02
InChI Key: YTTUMBAQNAKYTE-UHFFFAOYSA-N
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Description

4-Bromothiadiazol-5-amine is a heterocyclic compound that contains a bromine atom, a thiadiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiadiazol-5-amine typically involves the bromination of thiadiazole derivatives. One common method includes the reaction of 5-amino-1,3,4-thiadiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds with the substitution of a hydrogen atom by a bromine atom on the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-amino-1,3,4-thiadiazole.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 5-amino-1,3,4-thiadiazole.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

4-Bromothiadiazol-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Bromothiadiazol-5-amine involves its interaction with specific molecular targets. The bromine atom and the amine group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The thiadiazole ring can participate in π-π stacking interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    5-Amino-1,3,4-thiadiazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Chlorothiadiazol-5-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    4-Iodothiadiazol-5-amine:

Uniqueness: 4-Bromothiadiazol-5-amine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromothiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN3S/c3-1-2(4)7-6-5-1/h4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTUMBAQNAKYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=NS1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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